Cas no 790271-25-9 (3-(4-cyclohexylbenzenesulfonamido)propanoic acid)
3-(4-cyclohexylbenzenesulfonamido)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-cyclohexylbenzenesulfonamido)propanoic acid
- AQ-390/43363909
- 3-[(4-cyclohexylphenyl)sulfonylamino]propanoic Acid
- 3-(4-cyclohexylbenzenesulfonamido)propanoicacid
- SR-01000058765
- Z45532383
- N-[(4-cyclohexylphenyl)sulfonyl]-beta-alanine
- 3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoic acid
- G21534
- 3-((4-CYCLOHEXYLPHENYL)SULFONAMIDO)PROPANOIC ACID
- EN300-11032
- 3-([(4-Cyclohexylphenyl)sulfonyl]amino)propanoic acid
- CS-0222098
- 3-[(4-cyclohexylbenzene)sulfonamido]propanoic acid
- 790271-25-9
- SR-01000058765-1
- AKOS000117605
-
- Inchi: 1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18)
- InChI Key: WATMKOQCBUNILJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C1CCCCC1)(NCCC(=O)O)(=O)=O
Computed Properties
- Exact Mass: 311.11912932Da
- Monoisotopic Mass: 311.11912932Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 91.9Ų
3-(4-cyclohexylbenzenesulfonamido)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11032-0.05g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 90% | 0.05g |
$53.0 | 2023-10-27 | |
| Enamine | EN300-11032-0.1g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 90% | 0.1g |
$83.0 | 2023-10-27 | |
| Enamine | EN300-11032-0.25g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 90% | 0.25g |
$116.0 | 2023-10-27 | |
| Enamine | EN300-11032-0.5g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 90% | 0.5g |
$218.0 | 2023-10-27 | |
| Enamine | EN300-11032-1.0g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 1.0g |
$314.0 | 2023-02-09 | ||
| Enamine | EN300-11032-2.5g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 90% | 2.5g |
$614.0 | 2023-10-27 | |
| Enamine | EN300-11032-5.0g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 5.0g |
$908.0 | 2023-02-09 | ||
| Enamine | EN300-11032-10.0g |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 10.0g |
$1346.0 | 2023-02-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292768-50mg |
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 95% | 50mg |
¥1497.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292768-100mg |
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid |
790271-25-9 | 95% | 100mg |
¥1937.00 | 2024-07-28 |
3-(4-cyclohexylbenzenesulfonamido)propanoic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-(4-cyclohexylbenzenesulfonamido)propanoic acid
Comprehensive Overview of 3-(4-cyclohexylbenzenesulfonamido)propanoic acid (CAS No. 790271-25-9)
3-(4-cyclohexylbenzenesulfonamido)propanoic acid (CAS No. 790271-25-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its unique cyclohexylbenzenesulfonamido moiety, which contributes to its potential applications in drug development and molecular studies. The compound's structure combines a propanoic acid group with a 4-cyclohexylbenzenesulfonamide unit, making it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for sulfonamide-based compounds like 3-(4-cyclohexylbenzenesulfonamido)propanoic acid has surged due to their role in targeting specific enzymes and receptors. Researchers are particularly interested in its potential as a carbonic anhydrase inhibitor, a property shared by many sulfonamides. This aligns with current trends in precision medicine, where compounds with selective binding capabilities are highly sought after. The cyclohexyl group in its structure enhances lipophilicity, which could improve membrane permeability—a critical factor in drug design.
The synthesis of CAS 790271-25-9 typically involves multi-step organic reactions, including sulfonylation and amidation processes. Its benzenesulfonamide core is a common pharmacophore found in FDA-approved drugs, sparking interest in its derivatization for novel therapeutics. Analytical techniques such as HPLC and NMR are essential for verifying the purity of this compound, especially when used in high-value applications like medicinal chemistry or bioconjugation.
From an industrial perspective, 3-(4-cyclohexylbenzenesulfonamido)propanoic acid is often discussed in contexts like small molecule APIs (Active Pharmaceutical Ingredients) and structure-activity relationship (SAR) studies. These topics dominate scientific forums and search engine queries, reflecting the compound's relevance in modern drug discovery pipelines. Its compatibility with peptide coupling reagents also makes it valuable for biotech applications, addressing another hot topic: targeted drug delivery systems.
Environmental and safety profiles of CAS 790271-25-9 are frequently queried by regulatory bodies and manufacturers. While not classified as hazardous, proper handling protocols are recommended due to its fine powder form. This aligns with growing public interest in green chemistry and sustainable synthesis methods—a trend evident in search analytics. The compound’s stability under various pH conditions further enhances its utility in formulation science, another trending research area.
In summary, 3-(4-cyclohexylbenzenesulfonamido)propanoic acid represents a bridge between traditional sulfonamide chemistry and cutting-edge biomedical applications. Its molecular weight (323.42 g/mol) and logP value (estimated 3.5) position it favorably for pharmacokinetic optimization—a key focus in contemporary drug development discussions. As research continues to explore its biological targets, this compound remains a subject of both academic papers and patent filings worldwide.
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